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molecular formula C11H10ClN3O B8451580 5-(2-Chloropyridin-4-yloxy)-4-methylpyridin-2-amine

5-(2-Chloropyridin-4-yloxy)-4-methylpyridin-2-amine

Cat. No. B8451580
M. Wt: 235.67 g/mol
InChI Key: XROISIXZDSATEY-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

2-Chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine was dissolved in THF (11.95 ml)/methanol (11.95 ml) and ammonium chloride (0.256 g, 4.78 mmol) was added, followed by zinc dust (0.313 g, 4.78 mmol). The mixture stirred at RT for 1.5 hours before it was filtered through Celite®. The filtrate was evaporated under reduced pressure to yield a magenta film which was partitioned between ethyl acetate/THF (4:1) and water. The organic layer was washed with brine, dried (MgSO4) and evaporated to yield 5-(2-chloropyridin-4-yloxy)-4-methylpyridin-2-amine as a brown oil (0.116 g, 103%), which was used in the next step without purification. MS (ESI) m/z: 236.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Name
Quantity
11.95 mL
Type
solvent
Reaction Step One
Quantity
11.95 mL
Type
solvent
Reaction Step One
Name
Quantity
0.313 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:10]=[N:11][C:12]([N+:16]([O-])=O)=[CH:13][C:14]=2[CH3:15])[CH:5]=[CH:4][N:3]=1.[Cl-].[NH4+]>C1COCC1.CO.[Zn]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:14]([CH3:15])=[CH:13][C:12]([NH2:16])=[N:11][CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC=1C=NC(=CC1C)[N+](=O)[O-]
Name
Quantity
0.256 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
11.95 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11.95 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.313 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at RT for 1.5 hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a magenta film which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate/THF (4:1) and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC=1C(=CC(=NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.116 g
YIELD: PERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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